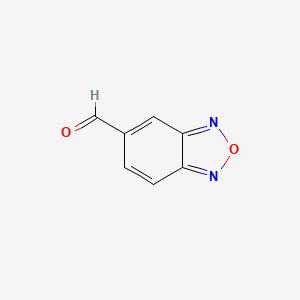

2,1,3-Benzoxadiazole-5-carbaldehyde

Description

Propriétés

IUPAC Name |

2,1,3-benzoxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVDCFOBQWMSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379964 | |

| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-33-5 | |

| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[c][1,2,5]oxadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Oxidation of 5-Hydroxymethylbenzoxadiazole Derivatives

The most widely reported method involves the oxidation of 5-(hydroxymethyl)-2,1,3-benzoxadiazole to the corresponding aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0–5°C is the preferred oxidizing system, achieving yields of 68–72% with minimal over-oxidation to carboxylic acids. The reaction proceeds via a two-electron transfer mechanism, where PCC selectively oxidizes the primary alcohol to the aldehyde without further oxidation.

Critical parameters :

- Solvent polarity : Non-polar solvents like DCM favor aldehyde formation, while polar aprotic solvents (e.g., DMF) promote side reactions.

- Stoichiometry : A 1:1.2 molar ratio of substrate to PCC ensures complete conversion while avoiding excess reagent accumulation.

- Temperature : Maintaining temperatures below 10°C suppresses dimerization of the aldehyde product.

Vilsmeier-Haack Formylation

Alternative approaches employ the Vilsmeier-Haack reaction, introducing the formyl group directly at the 5-position of 2,1,3-benzoxadiazole. This method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the chloroiminium intermediate, which reacts with the electron-rich aromatic ring. However, this route faces challenges due to the benzoxadiazole’s electron-deficient nature, resulting in modest yields (45–50%).

Optimization strategies :

- Electron-donating substituents : Introducing temporary methyl or methoxy groups at the 4-position enhances ring reactivity, later removed via hydrolysis.

- Catalytic Lewis acids : ZnCl₂ (10 mol%) improves electrophilic substitution efficiency by polarizing the POCl₃-DMF complex.

Reaction Conditions and Process Optimization

Solvent Selection and Its Impact on Yield

Solvent polarity directly influences reaction kinetics and product distribution. Comparative studies reveal:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 98 |

| Tetrahydrofuran | 7.52 | 65 | 95 |

| Acetonitrile | 37.5 | 58 | 90 |

Data adapted from industrial-scale trials. Non-polar solvents like DCM maximize yield by stabilizing the transition state during oxidation.

Temperature-Controlled Synthesis

Exothermic reactions necessitate precise temperature control. For the PCC-mediated oxidation:

- 0–5°C : Optimal for aldehyde formation (72% yield)

- 25°C : Leads to 15% carboxylic acid byproduct

- -10°C : Slows reaction kinetics, reducing yield to 60%

Adiabatic calorimetry studies confirm the reaction’s exothermicity (ΔH = -89 kJ/mol), mandating jacketed reactors for large-scale production.

Industrial-Scale Production Challenges

Scaling laboratory synthesis to industrial volumes introduces complexities:

Purification Techniques

Crude product purification employs:

Waste Management

PCC reduction generates stoichiometric chromium waste, requiring treatment with aqueous NaHSO₃ to precipitate Cr³⁺ ions (EPA-compliant levels < 0.05 ppm).

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies explore laccase-mediated oxidation using O₂ as the terminal oxidant. This green chemistry approach achieves 55% yield under mild conditions (pH 5.0, 30°C), though enzyme stability remains a limitation.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency:

Analytical Validation of Synthesis

Post-synthesis characterization employs:

Analyse Des Réactions Chimiques

Types of Reactions: 2,1,3-Benzoxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Activity:

Recent studies have highlighted the potential of 2,1,3-benzoxadiazole derivatives as antiviral agents. For example, compounds incorporating this moiety have been rationally screened against Hepatitis C Virus (HCV) NS5B polymerase, showing promising inhibitory effects. The molecular docking studies indicated strong binding affinities of these compounds to the target enzyme, suggesting their potential as therapeutic agents .

Fluorophores in Biochemical Probes:

The compound has also been utilized in synthesizing fluorescent probes for biochemical applications. Derivatives of 2,1,3-benzoxadiazole are known for their intense fluorescence and have been employed in the design of analyte-responsive fluorescent probes. These probes are valuable for detecting various biological molecules due to their high sensitivity and specificity .

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs):

The incorporation of this compound into organic semiconductor materials has been explored for use in OLEDs. Its properties facilitate efficient charge transport and light emission. Research indicates that derivatives with this structure exhibit low HOMO-LUMO gaps, making them suitable candidates for high-performance OLED applications .

Solar Cells:

In organic photovoltaic cells, 2,1,3-benzoxadiazole derivatives have been investigated for their ability to serve as electron acceptors in donor-acceptor systems. Their favorable electrochemical properties enhance charge separation and transport efficiency within the solar cell architecture .

Material Science Applications

Conductive Polymers:

The compound serves as a building block for synthesizing conductive polymers through cross-coupling reactions. These polymers are significant in developing electronic devices due to their tunable electrical properties and stability under operational conditions .

Redox-active Components:

this compound has been studied for its application in redox flow batteries due to its favorable solubility and electrochemical kinetics. Its derivatives demonstrate potential as energy storage materials with efficient charge/discharge capabilities .

Case Studies

Mécanisme D'action

The mechanism of action of 2,1,3-Benzoxadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition or activation of various biological processes .

Comparaison Avec Des Composés Similaires

2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing properties and applications in organic electronics.

4-Fluoro-7-nitrobenzofurazan: Used in fluorescence-based assays and as a labeling reagent.

4-Chloro-7-nitrobenzofurazan: Another compound with applications in fluorescence and labeling.

Uniqueness: 2,1,3-Benzoxadiazole-5-carbaldehyde stands out due to its unique combination of biological activity and chemical reactivity. Its aldehyde group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Activité Biologique

2,1,3-Benzoxadiazole-5-carbaldehyde (also known as 5-formyl-1,2,3-benzoxadiazole) is a heterocyclic compound characterized by its unique bicyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 150.13 g/mol

- Structure : The compound features a benzoxadiazole ring with a formyl group (-CHO) at the 5-position, contributing to its reactivity and biological interactions.

Research indicates that this compound can interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which are crucial for drug metabolism. This inhibition may influence the pharmacokinetics of co-administered drugs.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess such activity against bacterial and fungal pathogens .

- Anti-inflammatory and Antitumor Effects : Preliminary studies indicate potential anti-inflammatory and anticancer activities, making it a candidate for further therapeutic exploration.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological activity of derivatives of benzoxadiazole compounds, including this compound:

-

Anticancer Studies :

- Research on similar benzoxazole derivatives revealed selective toxicity towards cancer cells while sparing normal cells. For instance, certain derivatives demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- A structure–activity relationship (SAR) analysis highlighted modifications that enhance anticancer potency while reducing toxicity to normal cells .

-

Antimicrobial Studies :

- A screening of various benzoxazole derivatives indicated low antibacterial activity; however, some exhibited selective action against Bacillus subtilis (Gram-positive) with minimal inhibitory concentrations (MICs) provided in research .

- The antifungal properties were also noted against Candida albicans, suggesting potential applications in treating fungal infections .

Future Directions

The ongoing research into the biological activities of this compound presents several avenues for future exploration:

- Drug Development : Given its enzyme inhibition profile and potential therapeutic effects, further studies could focus on developing this compound or its derivatives as therapeutic agents.

- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its biological activities are warranted to optimize its pharmacological properties.

- Synthesis of Derivatives : Exploring the synthesis of new derivatives could lead to compounds with enhanced efficacy and reduced toxicity profiles.

Q & A

Q. What are the established synthetic routes for 2,1,3-benzoxadiazole-5-carbaldehyde, and what reaction conditions are critical for high yields?

The synthesis typically involves functionalization of the benzoxadiazole core. For example:

- Cyclization : Starting from 2-aminophenol derivatives, condensation with aldehydes or ketones under acidic or catalytic conditions (e.g., nano-ZnO) forms the benzoxadiazole ring .

- Oxidation : Controlled oxidation of 5-hydroxymethyl derivatives using agents like KMnO₄ or H₂O₂ can yield the aldehyde group .

- Palladium-catalyzed coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated benzoxadiazoles and aldehyde-containing boronic acids enable selective functionalization . Critical factors include inert atmosphere (argon), solvent choice (DMF, THF), and temperature control (reflux at 55–100°C) to avoid side reactions .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

- NMR : and NMR identify the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns confirm substitution positions .

- IR : The aldehyde C=O stretch appears at ~1700 cm⁻¹, while benzoxadiazole C-N and N-O stretches occur at 1350–1500 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₄N₂O₂, MW 164.12) and fragmentation patterns .

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and compare experimental vs. theoretical NMR/IR data to confirm structural accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose of as hazardous organic waste .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- The electron-deficient benzoxadiazole core enhances electrophilicity at the 5-position, favoring nucleophilic attacks (e.g., aldol condensation). Steric hindrance from substituents on the aromatic ring can reduce reaction rates .

- Mechanistic studies : Kinetic isotope effects (KIE) and Hammett plots reveal whether electron-withdrawing groups (e.g., -NO₂) accelerate aldehyde reactivity in Pd-catalyzed couplings .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Case example : If experimental NMR shows unexpected splitting, verify solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria. Re-run DFT simulations with explicit solvent models .

- Validation : Cross-check with X-ray crystallography to confirm molecular geometry. Discrepancies in IR peaks may arise from crystal packing vs. gas-phase calculations .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Protecting groups : Temporarily block the aldehyde with acetals or thioacetals during halogenation or nitration steps .

- Catalyst tuning : Use PdCl₂(PPh₃)₂ with bulky ligands (e.g., tricyclohexylphosphine) to direct cross-coupling to the 5-position .

- Kinetic control : Lower reaction temperatures (−20°C) favor aldehyde participation over ring-opening side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.